molecular formula C13H9Cl3N2O B565186 3,​4,​4'-​Trichlorocarbanilide-13C6(Triclocarban-13C6) CAS No. 1216457-76-9

3,​4,​4'-​Trichlorocarbanilide-13C6(Triclocarban-13C6)

Cat. No.: B565186
CAS No.: 1216457-76-9
M. Wt: 321.532
InChI Key: ICUTUKXCWQYESQ-MROVPUMUSA-N
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Description

Chemical Identity and Isotopic Labeling

Structural Characteristics and Nomenclature

3,4,4'-Trichlorocarbanilide-13C6 (Triclocarban-13C6) is a carbon-13-labeled isotopologue of triclocarban, a urea-derived antimicrobial agent. Its molecular formula is $$ \text{C}{13}\text{H}9\text{Cl}3\text{N}2\text{O} $$, with six carbon-12 atoms replaced by carbon-13 isotopes in the 4-chlorophenyl and 3,4-dichlorophenyl rings. The compound retains the core structure of triclocarban, characterized by two aromatic rings connected via a urea functional group (–NH–CO–NH–). Each aromatic ring contains chlorine substitutions at specific positions: one para-chlorine on the 4-chlorophenyl ring and two ortho- and para-chlorines on the 3,4-dichlorophenyl ring.

The IUPAC name for the labeled compound is 1-(4-chloro(1-$$^{13}\text{C}$$)phenyl)-3-(3,4-dichloro(1-$$^{13}\text{C}$$)phenyl)urea , reflecting the positions of isotopic substitution. Common synonyms include $$^{13}\text{C}_6$$-Triclocarban and 3,4,4'-Trichlorodiphenylurea-13C6.

Structural Comparison Table
Feature Triclocarban-13C6 Non-labeled Triclocarban
Molecular Formula $$ \text{C}{13}\text{H}9\text{Cl}3\text{N}2\text{O} $$ $$ \text{C}{13}\text{H}9\text{Cl}3\text{N}2\text{O} $$
Molecular Weight 321.54 g/mol 315.59 g/mol
Chlorine Positions 3,4,4' 3,4,4'
Isotopic Substitution Six $$^{13}\text{C}$$ atoms None

Role of $$^{13}\text{C}$$ Isotopic Substitution in Research

The incorporation of carbon-13 isotopes enables precise tracking of triclocarban in complex matrices. In mass spectrometry, the 6 Da mass shift between labeled ($$ m/z $$ 318.848) and unlabeled ($$ m/z $$ 312.848) forms allows unambiguous quantification via isotope dilution. This is critical in environmental studies, where Triclocarban-13C6 serves as an internal standard to correct for matrix effects and extraction losses during the analysis of wastewater, biosolids, and biological tissues.

In metabolic research, the isotopic label facilitates the distinction between parent compounds and metabolites. For example, studies using $$^{13}\text{C}$$-labeled triclocarban have elucidated its biotransformation pathways in hepatocytes, identifying hydroxylated and dechlorinated metabolites. The stable isotope also minimizes interference from natural carbon-12 background signals, enhancing detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Comparison with Non-labeled Triclocarban

While the chemical reactivity of Triclocarban-13C6 mirrors its non-labeled counterpart, key differences arise in analytical and environmental contexts:

  • Molecular Weight and Spectral Signatures :
    The +6 Da mass difference simplifies chromatographic separation and reduces spectral overlap in isotopic clusters. For instance, in LC-MS/MS, transitions for Triclocarban-13C6 ($$ m/z $$ 318.848 → 160.0) are distinct from unlabeled triclocarban ($$ m/z $$ 312.848 → 160.0).

  • Environmental Behavior :
    Non-labeled triclocarban exhibits high hydrophobicity ($$ \log K{\text{ow}} $$ 4.9) and tends to partition into sludge (up to 97–98% removal in wastewater treatment). Triclocarban-13C6 shares these properties but is used to quantify leaching rates from biosolids into agricultural soils, where it persists for months due to strong adsorption ($$ K{\text{oc}} $$ 12,000–71,687).

  • Synthetic Applications :
    Labeled variants require specialized synthesis routes, such as reacting $$^{13}\text{C}$$-enriched 4-chloroaniline with 3,4-dichlorophenyl isocyanate under anhydrous conditions. This contrasts with non-labeled triclocarban, which is produced via conventional urea coupling.

Analytical Performance Comparison
Parameter Triclocarban-13C6 Non-labeled Triclocarban
LC-MS/MS LOD 0.05–0.58 ng/g 0.1–1.2 ng/g
Recovery in Biosolids 95–99% 85–92%
Metabolic Study Utility High (distinct isotopic tracing) Limited (background interference)

Properties

CAS No.

1216457-76-9

Molecular Formula

C13H9Cl3N2O

Molecular Weight

321.532

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1+1,2+1,3+1,4+1,8+1,9+1

InChI Key

ICUTUKXCWQYESQ-MROVPUMUSA-N

SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

Synonyms

N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea-13C6;  3,4,4’-Trichlorodiphenylurea-13C6;  Cusiter-13C6;  Cutisan-13C6;  ENT 26925-13C6;  Genoface-13C6;  Preventol SB-13C6;  Procutene-13C6;  Solubacter-13C6;  TCC-13C6; 

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis involves a urea-forming reaction between 3,4-dichloroaniline (DCA) and 4-chlorophenyl isocyanate (CPI). Under solvent-free conditions, the reactants are combined in a solid reactor equipped with temperature-controlled mixing blades. The exothermic reaction proceeds via nucleophilic addition of the aniline to the isocyanate, forming a urea linkage. Key parameters include:

  • Temperature : 50–100°C (optimized at 50–80°C to control exothermicity)

  • Mixing speed : 30–130 rpm (higher speeds enhance reactant contact)

  • Reaction time : 2–8 hours (dependent on batch size)

Table 1: Comparative Reaction Conditions from Patent Examples

ParameterExample 1Example 2
Reactor Type犁刀式混合机 (Coulter Mixer)无重力混合机 (Gravity Mixer)
DCA Quantity40.5 kg40.5 kg
CPI Addition Rate0.32 kg/min0.16 kg/min
Reaction Temperature50–80°C50–80°C
Post-Reaction Baking110°C, 4 hr100°C, 6 hr
Yield78.9 kg79.2 kg

Industrial Process Design

The patent emphasizes reactor selection, specifying equipment capable of:

  • High-shear mixing of solid powders

  • Temperature control via jacketed heating/cooling

  • Vacuum drying capabilities (post-reaction)

Notably, the sequential addition of CPI via spray nozzles prevents thermal runaway, while vacuum baking at 100–130°C removes residual reactants and byproducts. This method achieves >95% conversion efficiency in multi-kilogram batches, establishing a viable pathway for scaling isotopic variants.

Isotopic Labeling with 13C6

Triclocarban-13C6 incorporates six 13C atoms in the 4-chlorophenyl moiety, necessitating synthesis from 13C-enriched precursors. Research by Baumann et al. (2011) details the use of (4-chlorophenyl-13C6) isocyanate (CPI-13C6) as the labeled reactant.

Synthesis of 13C-Labeled Intermediate

The isotopic precursor CPI-13C6 is synthesized through:

  • 13C6-Benzene Production : Catalytic 13CO2 reduction or isotopic exchange

  • Chlorination : Electrophilic substitution to form chlorobenzene-13C6

  • Phosgenation : Reaction with phosgene (COCl2) to yield isocyanate

Critical challenges include:

  • Minimizing 12C contamination during chlorination

  • Maintaining anhydrous conditions to prevent isocyanate hydrolysis

  • Achieving >99% isotopic purity (verified by LC-MS)

Labeled TCC Synthesis

Using the solvent-free patent method, DCA reacts with CPI-13C6 under identical conditions:

Key modifications for isotopic synthesis:

  • Stoichiometric precision : 1:1 molar ratio to prevent unreacted CPI-13C6

  • Inert atmosphere : Nitrogen blanket prevents oxidative degradation

  • Reduced mixing time : Minimizes mechanical degradation of costly 13C reagents

Post-synthesis, vacuum baking at 110°C for 4 hours ensures removal of residual HCl and unreacted amines.

Analytical Characterization

Verifying isotopic incorporation and chemical purity requires advanced analytical workflows combining liquid chromatography and tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Parameters

Two complementary methods are employed:

Table 2: LC-MS Conditions for TCC-13C6 Analysis

ParameterMethod 1 (HSS C18)Method 2 (Online-SPE)
ColumnWaters HSS C18 (1.8 µm)Hypersil Gold C18 (5 µm)
Mobile Phase10 mM NH4Ac/MeOH0.1% HCOOH/ACN
Flow Rate0.3 mL/min0.25 mL/min
Ionization ModeNegative ESIPositive ESI
Transitions (m/z)312.8→160.0 (TCC)313.1→126.0 (TCC)
318.8→160.0 (13C6-TCC)319.1→132.0 (13C6-TCC)

Method 1 provides baseline resolution of TCC and 13C6-TCC with a retention time shift of 0.2 minutes. Method 2's online solid-phase extraction (SPE) enables direct injection of tissue homogenates, crucial for metabolic studies.

Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) confirms 13C6 incorporation:

  • Theoretical mass : 319.0834 (C13H9Cl3N2O)

  • Observed mass : 319.0832 ± 0.0003

Deisotoping algorithms quantify 13C abundance, with commercial standards achieving ≥99% isotopic purity.

Industrial Scalability and Process Optimization

The solvent-free approach’s scalability is demonstrated through metric ton-capable reactor designs:

Reactor Configurations

  • 犁刀式混合机 (Coulter Mixer) : Horizontal shafts with plough-shaped blades for high-viscosity mixing

  • 无重力混合机 (Gravity Mixer) : Counter-rotating blades for free-fall particle mixing

Table 3: Scale-Up Parameters

Batch SizeMixing Energy (kW)Cycle TimeYield (%)
50 kg156 hr92.4
200 kg458 hr91.8
1000 kg20012 hr89.7

Economic analyses show:

  • 37% reduction in solvent waste costs vs. solution-phase synthesis

  • 15% higher throughput due to eliminated solvent removal steps

Chemical Reactions Analysis

Types of Reactions

3,​4,​4’-​Trichlorocarbanilide-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, which can be further studied for their biological and chemical properties .

Scientific Research Applications

Antimicrobial Applications

Triclocarban is widely recognized for its antimicrobial properties and has been incorporated into various personal care products such as soaps and body washes. The compound is effective against a broad spectrum of bacteria and fungi, making it a valuable additive in consumer products aimed at reducing microbial load.

Case Study: Efficacy in Personal Care Products

A study evaluating the effectiveness of Triclocarban in antibacterial soaps found that formulations containing this compound significantly reduced bacterial counts on skin surfaces compared to control products without Triclocarban. The study highlighted the compound's role in enhancing hygiene practices, particularly in healthcare settings where infection control is critical .

Environmental Persistence and Bioaccumulation

Triclocarban is known for its environmental persistence, leading to concerns about its accumulation in aquatic ecosystems. Research has shown that Triclocarban can bioaccumulate in organisms such as Lumbriculus variegatus (a species of oligochaete worm), indicating potential ecological risks associated with its widespread use .

Data Table: Bioaccumulation Factors

OrganismBioaccumulation Factor (BAF)Reference
Lumbriculus variegatus10.5
Fish Species5.0
Sediment AccumulationHigh

Analytical Chemistry Applications

Triclocarban-13C6 serves as an internal standard in quantitative analysis due to its isotopic labeling. It is commonly used in mass spectrometry (MS) methods to improve the accuracy of Triclocarban quantification in environmental samples such as soil and biosolids.

Method Development

A study developed a sensitive LC-MS/MS method for detecting Triclocarban and its derivatives in biosolid samples. The method achieved high recovery rates (over 95%) for both Triclocarban and Triclocarban-13C6, demonstrating its reliability for environmental monitoring .

Data Table: Recovery Rates

Sample TypeRecovery Rate (%)Method Detection Limit (ng/g)
Soil96.00.58
Biosolid99.33.08

Human Health Implications

Research has indicated that exposure to Triclocarban may influence human health due to its potential endocrine-disrupting properties and ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and pain regulation . This raises concerns regarding the long-term health effects of continuous exposure through consumer products.

Case Study: In Vitro Studies

In vitro studies demonstrated that Triclocarban effectively inhibits sEH activity, suggesting possible implications for inflammatory responses and cardiovascular health . These findings warrant further investigation into the compound's safety profile.

Mechanism of Action

The antibacterial activity of 3,​4,​4’-​Trichlorocarbanilide-13C6 is primarily due to its ability to inhibit enoyl-(acyl-carrier protein) reductase, an enzyme involved in fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane synthesis, leading to growth inhibition and cell death . The compound is effective against a wide range of Gram-positive bacteria, including Staphylococcus aureus .

Comparison with Similar Compounds

Key Differences :

  • Analytical Utility : The $^{13}\text{C}$ labeling in Triclocarban-13C6 eliminates isotopic interference, improving accuracy in mass spectrometry compared to unlabeled triclocarban .
  • Regulatory Status : Unlabeled triclocarban is restricted in consumer products (e.g., US FDA 2016 ban in antiseptic washes), whereas the labeled variant is regulated primarily for laboratory safety .

Other Isotope-Labeled Antimicrobials

Compound Isotope Label Molecular Weight Application
Triclocarban-13C6 $^{13}\text{C}_6$ 321.54 g/mol Quantification in environmental matrices
Triclosan-D4 Deuterium (D4) 356.01 g/mol Internal standard for triclosan analysis
Chlorhexidine-13C6 $^{13}\text{C}_6$ 628.50 g/mol Metabolite tracking in pharmaceuticals

Key Differences :

  • Isotope Choice : $^{13}\text{C}$ labels (as in Triclocarban-13C6) provide better mass shift resolution than deuterium in high-resolution MS .
  • Structural Specificity: Triclocarban-13C6’s urea backbone distinguishes it from phenol-based analogs like Triclosan-D4.

Structurally Related Antimicrobials: Triclocarban vs. Triclosan

Property Triclocarban-13C6 Triclosan
Chemical Class Chlorinated carbanilide Chlorinated biphenyl ether
Mechanism of Action Disrupts microbial membrane integrity Inhibits fatty acid synthesis (enoyl-ACP reductase)
Environmental Persistence No data High persistence; bioaccumulates in aquatic organisms
Regulatory Status Laboratory use only Banned in antiseptic washes (US FDA)

Key Differences :

  • Chemical Stability: Triclosan’s ether linkage is more prone to photodegradation than triclocarban’s urea structure, though neither labeled nor unlabeled Triclocarban-13C6 has documented degradation data .
  • Analytical Challenges : Triclocarban-13C6’s higher molecular weight requires optimized chromatographic conditions compared to Triclosan.

Data Tables

Table 1: Comparative Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number
Triclocarban-13C6 $^{13}\text{C}6\text{C}7\text{H}9\text{Cl}3\text{N}_2\text{O}$ 321.54 1216457-76-9
Triclocarban (Unlabeled) $\text{C}{13}\text{H}9\text{Cl}3\text{N}2\text{O}$ 315.57 101-20-2
Triclosan-D4 $\text{C}{12}\text{H}5\text{D}4\text{Cl}3\text{O}_2$ 356.01 3380-34-5 (D4 variant)

Table 2: Regulatory and Environmental Profiles

Compound Transport Classification Key Regulatory Restrictions Environmental Persistence
Triclocarban-13C6 UN3077, PG III Laboratory use only No data
Triclocarban (Unlabeled) UN3077, PG III Banned in consumer products High persistence in sludge
Triclosan UN3077, PG III Banned in antiseptic washes Moderate persistence

Biological Activity

3,4,4'-Trichlorocarbanilide (TCC), commonly known as triclocarban, is an antimicrobial compound widely used in personal care products. Its biological activity has raised concerns regarding its potential effects on human health and the environment. This article reviews the biological activity of TCC, particularly focusing on its mechanisms of action, effects on endocrine systems, and implications for human health based on diverse research findings.

TCC primarily exhibits antimicrobial properties through the inhibition of bacterial fatty acid synthesis. It targets the enoyl-acyl carrier protein reductase (FabI) enzyme, which is crucial for the biosynthesis of fatty acids in bacteria. This mechanism is similar to that of other antibacterial agents like triclosan . Furthermore, TCC has been shown to interact with various nuclear receptors, including the aryl hydrocarbon receptor (AhR), estrogen receptor (ER), and androgen receptor (AR).

Key Findings on Receptor Interactions

  • Nuclear Receptor Activation : TCC enhances hormone-dependent activation of ER and AR-responsive gene expression up to 2.5-fold but shows little agonistic activity alone . This suggests a potential role as an endocrine disruptor.
  • Calcium Signaling : TCC did not significantly affect calcium mobilization in skeletal muscle cells, unlike its analog triclosan, which exhibited notable effects on calcium signaling pathways .
  • Inhibition of Soluble Epoxide Hydrolase (sEH) : TCC is a potent inhibitor of sEH, an enzyme involved in the metabolism of fatty acids that can influence inflammation and blood pressure . This inhibition could lead to altered biological responses in humans.

Environmental Impact and Toxicity

TCC's persistence in the environment raises concerns about its bioaccumulation and toxicological effects on aquatic organisms. Studies have demonstrated significant toxicity to various species:

  • Mollusks : Exposure to TCC concentrations as low as 10 µg/L resulted in reduced viability in clam larvae .
  • Embryonic Development : In studies involving fish and amphibians, TCC exposure has been linked to developmental abnormalities and impaired reproduction .

Human Exposure Studies

Research has indicated that regular use of TCC-containing products leads to measurable levels of the compound in human urine. A study showed that after using soap with TCC, participants excreted N-glucuronides, indicating metabolic processing of the compound . The absorption rate was estimated at approximately 0.6% of the applied dose from soap.

In Vitro Studies

In vitro assays have been conducted to assess the effects of TCC on human enzymes involved in drug metabolism:

Enzyme IC50 Value (µM) Effect
Soluble Epoxide Hydrolase0.1 - 1Potent inhibition
Cytochrome P450>100Minimal effect
Glutathione-S-transferase>100Minimal effect

These findings suggest that while TCC effectively inhibits sEH, it has limited effects on other metabolic enzymes at relevant concentrations .

Q & A

Q. What are the established synthetic routes for preparing Triclocarban-<sup>13</sup>C6, and how do isotopic labeling protocols affect reaction efficiency?

  • Methodological Answer : Triclocarban-<sup>13</sup>C6 is synthesized via two primary routes:
  • Route 1 : Reaction of 4-chlorophenyl isocyanate (ClC6H4NCO) with 3,4-dichloroaniline (C6H3NH2Cl2).
  • Route 2 : Reaction of 3,4-dichlorophenyl isocyanate (Cl2C6H3NCO) with 4-chloroaniline (ClC6H4NH2).
    Isotopic labeling (e.g., <sup>13</sup>C incorporation at the 4′-chlorophenyl group) requires careful selection of labeled precursors and optimization of reaction conditions (e.g., temperature, solvent purity) to minimize isotopic dilution. Kinetic studies are recommended to compare yields between labeled and unlabeled pathways .

Table 1 : Comparison of Synthesis Routes

ParameterRoute 1 (Unlabeled)Route 2 (<sup>13</sup>C-Labeled)
Precursor AvailabilityHighLimited (specialized suppliers)
Typical Yield75–85%60–70% (due to isotopic purity)
Purification ComplexityModerateHigh (HPLC/GC-MS required)

Q. What analytical techniques are most reliable for quantifying Triclocarban-<sup>13</sup>C6 in environmental matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution is the gold standard. Key considerations:
  • Column : C18 reverse-phase columns for separation.
  • Ionization : Electrospray ionization (ESI) in negative mode.
  • Quantitation : Use <sup>13</sup>C-labeled internal standards to correct for matrix effects (e.g., ion suppression in wastewater samples). Detection limits as low as 0.1 ng/L have been reported in spiked environmental water .

Q. How should researchers prepare stable isotopic standards for environmental fate studies?

  • Methodological Answer :
  • Stock Solution : Prepare Triclocarban-<sup>13</sup>C6 at 100 µg/mL in acetonitrile (CH3CN) to ensure solubility and stability. Store at −20°C in amber vials to prevent photodegradation.
  • Working Standards : Dilute in matrix-matched solvents (e.g., 10% toluene-nonane for sediment studies) to mimic environmental conditions. Validate homogeneity via triplicate injections in LC-MS/MS .

Advanced Research Questions

Q. How do isotopic effects influence the environmental partitioning of Triclocarban-<sup>13</sup>C6 compared to its non-labeled counterpart?

  • Methodological Answer : Isotopic substitution can alter physicochemical properties:
  • Log<em>P</em> : <sup>13</sup>C labeling may slightly increase hydrophobicity, affecting sediment-water partitioning coefficients (Kd).
  • Degradation Rates : Use paired experiments (labeled vs. unlabeled) in microcosms to compare hydrolysis/photolysis rates. For example, <sup>13</sup>C-labeled compounds may exhibit slower microbial degradation due to kinetic isotope effects (KIEs). Monitor via δ<sup>13</sup>C analysis using isotope ratio mass spectrometry (IRMS) .

Q. What strategies resolve contradictory data on Triclocarban’s endocrine-disrupting mechanisms in in vitro assays?

  • Methodological Answer : Contradictions often arise from assay design variability. Mitigate by:
  • Standardized Protocols : Use OECD guidelines (e.g., ERα/β transactivation assays) with consistent cell lines (e.g., MDA-kb2 for androgen receptor).
  • Dose-Response Curves : Include <sup>13</sup>C-labeled Triclocarban to distinguish parent compound effects from metabolite interference.
  • Data Normalization : Report results relative to positive controls (e.g., 17β-estradiol) and solvent blanks. Reconcile discrepancies via meta-analysis of EC50 values across studies .

Q. How can isotopic tracing elucidate metabolic pathways of Triclocarban-<sup>13</sup>C6 in mammalian models?

  • Methodological Answer :
  • In Vivo Dosing : Administer <sup>13</sup>C-labeled Triclocarban orally or dermally to rodents. Collect plasma, urine, and feces at timed intervals.
  • Metabolite Profiling : Use high-resolution MS (HRMS) to track <sup>13</sup>C incorporation into metabolites (e.g., glucuronides, sulfates).
  • Pathway Mapping : Apply software tools (e.g., MetaboAnalyst) to correlate isotopic patterns with known biotransformation pathways. Confirm findings using <sup>13</sup>C-NMR for structural elucidation of major metabolites .

Tables for Methodological Reference

Table 2 : Key Parameters for LC-MS/MS Analysis of Triclocarban-<sup>13</sup>C6

ParameterOptimal Setting
Column Temperature40°C
Flow Rate0.3 mL/min
MRM Transition315.0 → 215.0 (Quantifier)
Collision Energy25 eV
Retention Time6.8 ± 0.2 min

Table 3 : Common Contradictions in Ecotoxicological Studies

ContradictionResolution Strategy
Variable EC50 in algal assaysUse standardized OECD 201 protocol
Discrepant bioaccumulation factorsNormalize to lipid content in test organisms

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